Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a boronic acid derivative, makes it a valuable reagent in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The process includes the following steps:
Borylation: The hydroxyl group of the starting material is converted to a boronic acid derivative using a boronic acid ester.
Coupling Reaction: The boronic acid derivative undergoes a coupling reaction with a benzyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound is versatile in organic synthesis and can undergo various reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Reagents: Boronic acids, halides, and bases are typically used in these reactions.
Major Products Formed: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic molecules.
Scientific Research Applications
Chemistry: This compound is widely used in the field of organic chemistry for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable tool for constructing carbon-carbon bonds.
Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anticancer drugs and other therapeutic agents.
Industry: The compound is used in the chemical industry for the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazol-1-yl)piperidine-1-carboxylate: This compound is structurally similar but features a pyrazole ring instead of a benzyl group[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: This compound has a sulfonyl group instead of a piperidine ring.
Uniqueness: The uniqueness of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)piperidine-1-carboxylate lies in its piperidine ring, which provides a different reactivity profile compared to similar compounds[_{{{CITATION{{{3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ...[{{{CITATION{{{_2{tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/ph016676). This structural feature makes it particularly useful in specific cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO4/c1-21(2,3)27-20(26)25-14-12-18(13-15-25)16-17-8-10-19(11-9-17)24-28-22(4,5)23(6,7)29-24/h8-11,18H,12-16H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHDQZBKAPSBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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